![molecular formula C10H14N2 B1603433 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 649569-61-9](/img/structure/B1603433.png)
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
Overview
Description
2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a compound of interest in medicinal chemistry . It is a chiral compound due to the presence of the methyl substituent .
Synthesis Analysis
The synthesis of this compound involves various techniques. One method involves the use of DMSO master liquid, PEG300, Tween 80, and ddH2O . Another method involves the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular weight of 288.44 .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can be involved in a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU .Physical And Chemical Properties Analysis
This compound is a chiral compound . It is an oil at room temperature .Scientific Research Applications
Synthetic Approaches
Researchers have developed various synthetic methods to prepare 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and its derivatives, which are crucial for pharmacological and material science applications. For instance, Shahane et al. (2008) described a novel synthesis of 2-alkyl-tetrahydroquinolines, indicating a method for preparing similar compounds, including this compound, through electrochemical processes and reductive decyanation followed by methylation Shahane et al., 2008. Moreover, the work by He et al. (2017) on N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes, provides a green chemistry approach to synthesizing methylated tetrahydroquinolines, potentially including this compound, with high yields He et al., 2017.
Neuroprotective Effects
Several studies have explored the neuroprotective effects of tetrahydroquinoline derivatives, highlighting their potential in treating neurodegenerative diseases. Kotake et al. (2005) investigated the neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons against various neurotoxins, demonstrating the compound's protective action and suggesting its therapeutic potential for Parkinson's disease Kotake et al., 2005.
Sensor Development
In the field of sensor development, Hazra et al. (2018) synthesized two positional isomers of quinoline-based sensors for detecting Al3+ and Zn2+ ions. One of these isomers, utilizing a quinoline moiety similar to this compound, showed remarkable sensitivity and selectivity towards these metal ions, indicating the potential of such compounds in environmental and biological sensor applications Hazra et al., 2018.
Future Directions
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline analogs exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline analogs are known to interact with their targets in a variety of ways, leading to changes in biological activity .
Biochemical Pathways
Tetrahydroquinoline analogs are known to influence various biochemical pathways, leading to their diverse biological activities .
Result of Action
Tetrahydroquinoline analogs are known to exert diverse biological activities, suggesting a range of potential molecular and cellular effects .
properties
IUPAC Name |
2-methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-7-2-3-8-6-9(11)4-5-10(8)12-7/h4-7,12H,2-3,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COFHVMXNLAGVTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(N1)C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595919 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
649569-61-9 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroquinolin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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